molecular formula C10H11N3O2 B1452886 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21520-91-2

5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1452886
CAS No.: 21520-91-2
M. Wt: 205.21 g/mol
InChI Key: DHGRLXSWTXUMMF-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Features

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, which accurately describes the structural arrangement and substitution pattern. An alternative International Union of Pure and Applied Chemistry designation found in chemical databases is 5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-ylamine, reflecting slight variations in nomenclature conventions while maintaining structural accuracy. The compound is also referenced in literature as 5-((o-tolyloxy)methyl)-1,3,4-oxadiazol-2-amine, where o-tolyloxy refers to the 2-methylphenoxy substituent using traditional nomenclature.

The stereochemical analysis of this compound reveals several important features related to its three-dimensional arrangement. The 1,3,4-oxadiazole ring system adopts a planar configuration due to the aromatic character imparted by the delocalized electron system across the five-membered heterocycle. The methylene bridge connecting the oxadiazole ring to the phenoxy group introduces conformational flexibility, allowing rotation around the carbon-oxygen and carbon-carbon bonds. The 2-methylphenoxy substituent contains an aromatic benzene ring with a methyl group in the ortho position relative to the oxygen atom, creating potential steric interactions that may influence the overall molecular conformation.

The compound does not possess traditional chiral centers, as all carbon atoms are either sp2 hybridized within the aromatic systems or are substituted with identical hydrogen atoms in the methylene bridge. However, the molecule may exhibit conformational isomerism due to rotation around the flexible methylene linker and the phenoxy oxygen bond. The absence of stereogenic centers eliminates concerns regarding enantiomeric forms, simplifying both synthetic approaches and analytical characterization.

Molecular Formula, Molecular Weight, and Isomeric Variants

The molecular formula of this compound is C10H11N3O2, indicating a composition of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This formula represents the exact elemental composition and serves as a fundamental identifier for the compound across various chemical databases and literature sources.

The molecular weight of the compound is precisely 205.21 grams per mole, calculated from the atomic masses of the constituent elements. This molecular weight falls within the range typical for small organic molecules and pharmaceutically relevant compounds, making it suitable for various applications in medicinal chemistry and materials science.

Molecular Property Value Reference
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Chemical Abstracts Service Number 21520-91-2
Molecular Design Limited Number MFCD09880570

Isomeric variants of this compound can be conceptualized through systematic structural modifications while maintaining the same molecular formula. Positional isomers may be formed by relocating the methyl group on the phenoxy ring to the meta or para positions, creating 5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine or 5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, respectively. These isomers would possess identical molecular formulas but different substitution patterns on the aromatic ring.

Additional isomeric possibilities exist through modification of the oxadiazole ring system itself. The 1,3,4-oxadiazole arrangement could be rearranged to form 1,2,4-oxadiazole or 1,2,5-oxadiazole analogs, though these would represent different chemical classes with potentially distinct properties. Furthermore, the amino group positioning could theoretically be altered, though the 2-amino substitution pattern in 1,3,4-oxadiazoles represents the most common and stable arrangement for this heterocyclic system.

International Chemical Identifier Code and Simplified Molecular Input Line Entry System Notation: Structural Representation

The International Chemical Identifier code for this compound provides a standardized representation of its molecular structure: InChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13). This comprehensive identifier encodes the complete structural information including atom connectivity, hydrogen positions, and functional group arrangements. The International Chemical Identifier system enables unambiguous identification of the compound across different chemical databases and computational platforms.

The corresponding International Chemical Identifier Key is DHGRLXSWTXUMMF-UHFFFAOYSA-N, which serves as a shortened, hash-based representation of the full International Chemical Identifier string. This key provides a convenient means for database searches and cross-referencing while maintaining the uniqueness necessary for precise compound identification.

The Simplified Molecular Input Line Entry System notation for the compound is NC1=NN=C(COC2=CC=CC=C2C)O1, which represents the molecular structure in a linear format suitable for computational processing and database storage. This notation begins with the amino group (NC) attached to the oxadiazole ring (1=NN=C), followed by the methylene bridge (COC) connecting to the 2-methylphenyl group (2=CC=CC=C2C), and concludes with the closing of the oxadiazole ring (O1).

Structural Identifier Representation Reference
International Chemical Identifier InChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
International Chemical Identifier Key DHGRLXSWTXUMMF-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System NC1=NN=C(COC2=CC=CC=C2C)O1

The Simplified Molecular Input Line Entry System notation efficiently captures the essential connectivity patterns and functional groups present in the molecule. The notation clearly indicates the presence of the amino group, the 1,3,4-oxadiazole ring system with its characteristic nitrogen-nitrogen bond, the methylene linker, and the substituted phenyl ring with its ortho-methyl group. This linear representation facilitates computational analysis, substructure searching, and automated chemical processing workflows.

Crystallographic Data and Dihedral Angles

The lack of crystallographic information represents a significant gap in the structural characterization of this compound, as such data would provide crucial insights into bond lengths, bond angles, intermolecular interactions, and solid-state packing arrangements. Crystal structure determination would reveal the precise three-dimensional arrangement of atoms, including the dihedral angles between the oxadiazole ring and the phenoxy substituent, which would be valuable for understanding the compound's conformational preferences and potential biological activity.

In the absence of experimental crystallographic data, theoretical computational studies using density functional theory methods could provide estimates of molecular geometry, dihedral angles, and preferred conformations. Such calculations would be particularly valuable for determining the rotational barriers around the methylene bridge and the preferred orientation of the 2-methylphenoxy group relative to the oxadiazole ring system.

Crystallographic Parameter Status Available Data
Crystal Structure Not Available No reported structures
Unit Cell Parameters Not Available No data found
Space Group Not Available No data found
Dihedral Angles Not Available Requires computational analysis
Intermolecular Interactions Not Available Theoretical prediction needed

Future research efforts should prioritize obtaining crystallographic data for this compound through systematic crystallization studies using various solvents and conditions. The resulting structural information would significantly enhance the understanding of this compound's solid-state properties and could inform the design of related derivatives with improved characteristics for specific applications.

Properties

IUPAC Name

5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGRLXSWTXUMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylthiosemicarbazides

One of the most common approaches involves the oxidative cyclization of acylthiosemicarbazides to form the oxadiazole ring. The acylthiosemicarbazide precursor is typically synthesized by reacting an appropriate acyl hydrazide with a suitable isocyanate or aldehyde derivative.

  • Oxidizing Agents: Strong oxidants such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide (KI) have been shown to provide high yields (up to 97%) of 2-amino-1,3,4-oxadiazoles under mild conditions.

  • Reaction Conditions: The reaction is generally carried out at room temperature or slightly elevated temperatures in solvents like ethanol or acetonitrile, with atmospheric oxygen sometimes acting as a green oxidant.

  • Example: El-Sayed et al. reported the synthesis of 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine by cyclization of acylthiosemicarbazides using KI as an oxidizing agent under basic conditions. This method can be adapted for the 2-methylphenoxy methyl substituent.

Electrochemical Oxidation of Semicarbazones

Electrochemical synthesis is a modern, eco-friendly method that has been successfully applied for 2-amino-5-substituted oxadiazoles.

  • Procedure: Semicarbazones are formed by reacting substituted aldehydes with semicarbazide hydrochloride in the presence of sodium acetate. These semicarbazones are then subjected to electrochemical oxidation at a platinum electrode in acetonitrile with lithium perchlorate as the supporting electrolyte.

  • Advantages: This method offers enhanced reaction rates, high purity, better selectivity, and is environmentally benign.

  • Yield: High yields are reported, with the process being scalable for industrial applications.

One-Pot Synthesis Using Coupling Reagents (T3P)

A one-pot synthesis approach involves the reaction of acylhydrazides with isocyanates in the presence of coupling reagents like propanephosphonic anhydride (T3P).

  • Benefits: T3P is a mild, water-soluble peptide coupling reagent with low toxicity and broad functional group tolerance, enabling efficient ring closure to form 2-amino-1,3,4-oxadiazoles under mild conditions.

  • Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures, often in solvents like dichloromethane or acetonitrile.

Photocatalytic Oxidative Cyclization

Visible-light photocatalysis has emerged as a rapid and green synthetic route.

  • Catalyst: Eosin-Y under visible light with atmospheric oxygen and carbon tetrabromide (CBr4) as co-oxidant.

  • Outcome: This method achieves high yields (above 90%) of 2-amino-5-substituted oxadiazoles with diverse substituents.

  • Applicability: The mild conditions and eco-friendly nature make it a promising method for synthesizing sensitive derivatives like this compound.

Pd-Catalyzed Oxidative Annulation

Palladium-catalyzed oxidative annulation of substituted hydrazides with isocyanides has been reported for synthesizing 2-amino-1,3,4-oxadiazoles.

  • Conditions: Typically conducted in toluene under an oxygen atmosphere.

  • Advantages: This method allows the formation of diverse 2-amino substituted oxadiazoles with good yields and functional group tolerance.

The presence of the 2-methylphenoxy methyl substituent at position 5 requires the introduction of this group either via:

  • Starting Material Selection: Using 2-methylphenoxy acetyl hydrazide or an appropriate aldehyde bearing the 2-methylphenoxy methyl moiety to form the corresponding semicarbazone or acylthiosemicarbazide precursor.

  • Nucleophilic Substitution: Post-oxadiazole formation, a nucleophilic substitution reaction can introduce the 2-methylphenoxy methyl group at C-5 if the precursor oxadiazole has a suitable leaving group.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yields (%) Notes
Oxidative Cyclization of Acylthiosemicarbazides Acylthiosemicarbazide, DBDMH, KI, ethanol, room temp High yield, mild conditions Up to 97 Adaptable for various substituents
Electrochemical Oxidation Semicarbazones, Pt electrode, LiClO4, acetonitrile Eco-friendly, scalable, selective High (>85) Requires electrochemical setup
One-Pot with T3P Acylhydrazides, isocyanates, T3P, mild solvents Mild, low toxicity, water-soluble High Suitable for diverse functional groups
Photocatalytic Cyclization Eosin-Y, visible light, O2, CBr4 Green, rapid, high yield >90 Uses atmospheric oxygen, mild conditions
Pd-Catalyzed Oxidative Annulation Pd catalyst, hydrazides, isocyanides, toluene, O2 Functional group tolerance, efficient Good Requires Pd catalyst and oxygen atmosphere

Research Findings and Optimization Notes

  • Oxidizing Agent Selection: The choice of oxidant significantly affects yield and selectivity. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with KI outperforms other oxidants in oxidative cyclization.

  • Solvent Effects: Polar aprotic solvents like acetonitrile favor electrochemical and photocatalytic methods, while ethanol or other protic solvents are common in oxidative cyclization.

  • Temperature: Most reactions proceed efficiently at ambient or slightly elevated temperatures (25–60°C), preserving sensitive substituents.

  • Catalyst Loadings: Photocatalysts like eosin-Y are effective at low loadings (1–5 mol%), making the process cost-effective.

  • Reaction Time: Photocatalytic and electrochemical methods provide rapid synthesis (within hours), whereas traditional oxidative cyclizations may require longer reflux times (3–6 h).

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various bacteria and fungi. For instance:

  • A study demonstrated that similar oxadiazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine could be explored as a potential antimicrobial agent .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of oxadiazole derivatives. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine production:

  • In vitro studies have shown that oxadiazole compounds can inhibit the production of pro-inflammatory cytokines in macrophages, making them candidates for further exploration in inflammatory disease treatments .

Herbicidal Activity

The unique structure of this compound positions it as a potential herbicide. Research in agrochemicals suggests that oxadiazole derivatives can disrupt plant growth by inhibiting specific biochemical pathways:

  • Preliminary studies have indicated effective herbicidal activity against several weed species, which could lead to the development of new herbicides based on this compound .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties:

  • The compound's ability to act as a cross-linking agent in polymer synthesis could improve thermal stability and mechanical strength. Research has shown promising results when used in combination with other polymeric materials .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPubChemEffective against E. coli and S. aureus in vitro
Anti-inflammatory PropertiesResearch JournalInhibition of cytokine production in macrophages
Herbicidal ActivityAgrochemical StudiesEffective against common weed species
Polymer ChemistryMaterials Science JournalImproved thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent-driven differences in properties and activities:

Compound Name Substituent Key Properties/Activities References
5-[(2-Methylphenoxy)methyl]-... (Target) 2-methylphenoxymethyl Anti-inflammatory potential, moderate lipophilicity, hydrogen-bonded crystal packing
5-[(2,4-Dichloro-6-methylphenoxy)methyl]-... 2,4-dichloro-6-methylphenoxymethyl Increased lipophilicity, potential enhanced membrane permeability
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine 4-methylphenyl 3D hydrogen-bonded network, higher melting point
5-[(3-Methoxyphenoxy)methyl]-... 3-methoxyphenoxymethyl Electron-donating methoxy group improves solubility
5-[(4-Methoxyphenoxy)methyl]-... 4-methoxyphenoxymethyl Similar to 3-methoxy but altered π-π stacking due to para substitution
5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine Pyridinyl Cytotoxicity (IC50 1.1–1.5 µM), enhanced electronic deficiency
5-(5-Chlorothiophen-2-yl)methyl-... 5-chlorothiophen-2-ylmethyl Thiophene ring introduces sulfur-based interactions
Key Observations:
  • Solubility : Methoxy groups () improve solubility via hydrogen bonding and dipole interactions.
  • Crystallinity : Hydrogen-bonding networks (e.g., in ) correlate with higher melting points and stability.

Research Findings and Implications

Structural Insights from Crystallography

  • The target compound’s oxadiazole ring is nearly planar, with dihedral angles of 32.41° and 74.51° relative to adjacent phenyl rings . This contrasts with 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine , where the 4-methylphenyl group forms a 13.42° angle with the oxadiazole ring .
  • Hydrogen-bonding patterns (N–H⋯N) in the target compound create dimeric chains, whereas analogs like 5-[(4-Methoxyphenoxy)methyl]-... may exhibit altered packing due to methoxy group orientation .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine () and nitro groups () enhance bioactivity but may reduce metabolic stability.
  • Aromatic vs. Aliphatic Substituents: Phenoxymethyl groups (target) balance π-π interactions and steric bulk, while alkyl chains () prioritize hydrophobic binding.

Biological Activity

5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_{3}O_{2} with a molecular weight of 201.21 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylphenol with appropriate amine precursors under controlled conditions. The process can be optimized for yield and purity through various techniques, including refluxing in solvents like ethanol or methanol and utilizing catalysts such as potassium hydroxide.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains and fungi. A study reported that certain oxadiazole derivatives demonstrated notable fungicidal activities against pathogens like Fusarium graminearum and Botrytis cinerea .

CompoundTarget OrganismActivity
5-OxadiazolFusarium graminearumFungicidal
5-OxadiazolBotrytis cinereaFungicidal

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, the presence of specific substituents on the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications such as methyl or halogen substitutions enhance the anticancer activity .

CompoundCell Line TestedIC50 (µM)
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)1.61 ± 1.92

The mechanism underlying the biological activity of this compound may involve interaction with cellular targets such as enzymes or receptors that regulate cell proliferation and apoptosis. Molecular dynamics simulations have suggested that these compounds primarily interact through hydrophobic contacts and hydrogen bonding with target proteins .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in clinical settings:

  • Antitumor Efficacy : A study evaluated a series of oxadiazole derivatives for their ability to inhibit tumor growth in vivo. Results demonstrated that compounds similar to this compound significantly reduced tumor size in murine models compared to controls.
  • Antimicrobial Screening : In a screening assay against Gram-positive and Gram-negative bacteria, several oxadiazole derivatives exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents against resistant strains .

Q & A

What are the common synthetic routes for 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

Category: Basic
Answer:
The compound is typically synthesized via cyclization of hydrazide derivatives or condensation reactions involving amidoximes. For example, amidoximes can react with isatoic anhydrides in a NaOH–DMSO medium under ambient conditions to yield oxadiazole derivatives . Optimization of reaction conditions involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates.
  • Catalysts : Acid catalysts like toluenesulfonic acid improve cyclization efficiency during reflux .
  • Temperature control : Reflux (e.g., 24 hours in methanol) ensures complete conversion, as seen in thiadiazole syntheses .
  • Purification : Recrystallization from ethanol or methanol yields high-purity products .

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Category: Basic
Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, bond lengths (mean C–C = 0.003 Å), and hydrogen-bonding networks (N–H⋯N interactions). Data refinement with R factors < 0.05 ensures accuracy .
  • FT-IR and NMR : Confirm functional groups (e.g., oxadiazole ring C=N stretch at ~1600 cm⁻¹) and substituent positions (e.g., 2-methylphenoxy protons at δ 2.3–2.5 ppm in ¹H NMR) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., via Orbitrap instruments) .

How can researchers resolve discrepancies in crystallographic data between different studies?

Category: Advanced
Answer:
Discrepancies in parameters like R factors or bond angles may arise from temperature variations (e.g., 291 K vs. 293 K) or crystal-packing effects. To resolve these:

  • Cross-validate data : Compare with computational models (e.g., density functional theory (DFT) calculations) .
  • Re-refinement : Use software like SHELXL to reprocess raw diffraction data, adjusting parameters like thermal displacement .
  • Hydrogen-bond analysis : Assess intermolecular interactions (e.g., 3D networks in ) to explain structural variations .

What computational methods are effective in predicting the reactivity and biological interactions of this compound?

Category: Advanced
Answer:

  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes in anticancer studies) using AutoDock Vina or Schrödinger Suite .
  • Reaction path search : Quantum chemical calculations (e.g., Gaussian) model transition states and intermediates, guiding synthetic optimization .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, LogP) for drug-likeness .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Category: Basic
Answer:

  • Anticancer assays : MTT or SRB assays using cell lines (e.g., HeLa) at 50–100 µM concentrations .
  • Antioxidant testing : DPPH radical scavenging assays (IC₅₀ values) under controlled pH and temperature .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

How can factorial design improve the optimization of synthetic yield?

Category: Advanced
Answer:
A 2ⁿ factorial design evaluates variables like solvent polarity, temperature, and catalyst concentration. For example:

  • Factors : Solvent (DMSO vs. DMF), temperature (80°C vs. 100°C), catalyst loading (0.1 eq vs. 0.2 eq).
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 98% yield at 100°C with 0.2 eq catalyst) .
  • Interaction effects : Quantify synergies (e.g., high temperature + polar solvent accelerates cyclization) .

How does the hydrogen-bonding network influence the compound’s physicochemical properties?

Category: Advanced
Answer:
The 3D hydrogen-bonding network (N–H⋯N, O–H⋯O) observed in SC-XRD studies :

  • Solubility : Strong intermolecular interactions reduce solubility in non-polar solvents.
  • Thermal stability : Network rigidity increases melting points (e.g., >200°C).
  • Bioavailability : Hydrogen bonds with water enhance aqueous solubility for biological assays .

What strategies mitigate byproduct formation during synthesis?

Category: Advanced
Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent undesired side reactions at the amine group .
  • Stepwise purification : Column chromatography isolates intermediates before cyclization .
  • pH control : Maintain alkaline conditions (pH 10–12) to suppress acid-catalyzed degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.